1,2,4-Triazine, 3-(4-chlorophenyl)-
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Overview
Description
1,2,4-Triazine, 3-(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Preparation Methods
The synthesis of 1,2,4-Triazine, 3-(4-chlorophenyl)- can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of amidrazones or carboxylic acid hydrazides with 1,2-diones. This reaction typically requires acidic or basic conditions and can be carried out at elevated temperatures.
Cross-Coupling Reactions: Another approach is the use of cross-coupling reactions, where the triazine ring is formed by coupling a suitable precursor with a chlorophenyl group.
Annulation Reactions: Annulation reactions, such as the [4+2] domino annulation, can also be employed to synthesize 1,2,4-Triazine, 3-(4-chlorophenyl)-. These reactions often involve the use of ketones, aldehydes, and other readily available starting materials.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1,2,4-Triazine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazine ring can react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction, forming pyridine rings.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4-Triazine, 3-(4-chlorophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit various enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1,2,4-Triazine, 3-(4-chlorophenyl)- can be compared with other similar compounds, such as:
1,2,3-Triazines: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct chemical properties and biological activities.
1,3,5-Triazines: These compounds have a symmetrical arrangement of nitrogen atoms and are commonly used in the production of herbicides and other industrial chemicals.
Triazolothiadiazines: These compounds contain both triazole and thiadiazine rings and have unique pharmacological properties.
The uniqueness of 1,2,4-Triazine, 3-(4-chlorophenyl)- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazine derivatives.
Properties
CAS No. |
57446-73-8 |
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Molecular Formula |
C9H6ClN3 |
Molecular Weight |
191.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C9H6ClN3/c10-8-3-1-7(2-4-8)9-11-5-6-12-13-9/h1-6H |
InChI Key |
ANOLULDTBPIWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=N2)Cl |
Origin of Product |
United States |
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